2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound that features a pyrimidine ring with a hydroxyl group at the 4-position and a sulfanyl group at the 2-position. This compound also contains an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using suitable oxidizing agents.
Attachment of the Sulfanyl Group: The sulfanyl group at the 2-position can be introduced via nucleophilic substitution reactions involving thiol-containing reagents.
Formation of the Acetamide Moiety: The acetamide moiety can be formed through acylation reactions involving acetic anhydride or acetyl chloride.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be introduced through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and interfering with their function.
Comparison with Similar Compounds
Similar Compounds
2-thiouracil: Contains a thiol group at the 2-position of the uracil ring.
2-thioxopyrimidine: Contains a thioxo group at the 2-position of the pyrimidine ring.
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with a different substituent on the acetamide moiety.
Uniqueness
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl-substituted phenyl ring, which imparts distinct physicochemical properties and potential biological activities .
Properties
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)18-11(21)7-22-12-17-5-4-10(20)19-12/h1-6H,7H2,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYXGORBQTHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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